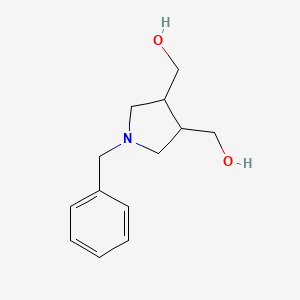

(1-Benzylpyrrolidine-3,4-diyl)dimethanol

Description

Properties

IUPAC Name |

[1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c15-9-12-7-14(8-13(12)10-16)6-11-4-2-1-3-5-11/h1-5,12-13,15-16H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFKLRXUZKUZOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereoselective Pathways for 1 Benzylpyrrolidine 3,4 Diyl Dimethanol

Strategies for Pyrrolidine (B122466) Ring Construction and Functionalization

The formation of the (1-Benzylpyrrolidine-3,4-diyl)dimethanol scaffold can be achieved through several distinct synthetic strategies, often leveraging readily available chiral starting materials or employing powerful asymmetric transformations to induce the desired stereochemistry.

Synthesis from Chiral Precursors (e.g., L-Tartaric Acid Condensation)

A common and effective strategy for the synthesis of chiral pyrrolidines is the utilization of the chiral pool, with L-tartaric acid being a prominent starting material. The inherent C2 symmetry and defined stereocenters of tartaric acid provide a robust template for the construction of the pyrrolidine ring with control over the stereochemistry at the 3 and 4 positions.

The synthesis commences with the reaction of dibenzoyltartaric acid with benzylamine. This condensation reaction proceeds to form an N-benzyltartrimide, a five-membered cyclic imide. The reaction can be influenced by the solvent and temperature, with higher temperatures generally favoring the formation of the imide.

| Solvent | Temperature (°C) | Time (h) | Yield of Monobenzoyl-N-benzyltartrimide (%) |

| Toluene | 110 | 8 | 38 |

| Xylene | 140 | 12 | 42 |

Subsequent reduction of the N-benzyltartrimide is necessary to yield the target this compound. Strong reducing agents, such as lithium aluminum hydride (LiAlH4), are capable of reducing both the cyclic imide and the ester groups (from the benzoyl protecting groups) to the corresponding amine and alcohols. This one-pot reduction would directly afford the desired diol. Lithium aluminum hydride is a potent reducing agent that effectively reduces amides and esters to amines and alcohols, respectively. masterorganicchemistry.comlibretexts.orglibretexts.org

Double-Asymmetric Dihydroxylation Approaches for C2-Symmetric Derivatives

The Sharpless asymmetric dihydroxylation (AD) is a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins. princeton.eduorganic-chemistry.org A double-asymmetric dihydroxylation strategy can be employed to synthesize C2-symmetric tetrols, which can then be converted into C2-symmetric pyrrolidine derivatives. This approach is particularly useful for creating molecules with a high degree of symmetry and stereochemical purity.

The synthesis of a C2-symmetric trans-α,α'-bis(hydroxymethyl)pyrrolidine derivative can be initiated from a symmetric α,ω-terminal diene. The double-asymmetric dihydroxylation of this diene using AD-mix-β, which contains the chiral ligand (DHQD)2PHAL, results in the formation of a C2-symmetric tetrol. The enantiomeric excess of the product can be enhanced through this double dihydroxylation process.

The resulting tetrol can then be converted in a multi-step sequence to the desired C2-symmetric pyrrolidine. This typically involves selective protection of the primary hydroxyl groups, tosylation of the secondary hydroxyls, and subsequent cyclization with benzylamine, which proceeds with inversion of configuration at the two asymmetric centers.

| AD-mix Variant | Chiral Ligand | Expected Diol Stereochemistry |

| AD-mix-α | (DHQ)2PHAL | (R,R) |

| AD-mix-β | (DHQD)2PHAL | (S,S) |

Enantioselective Synthesis via Intermediate Reductions

An alternative approach to stereochemically defined this compound involves the enantioselective reduction of a prochiral intermediate, such as a 1-benzylpyrrolidine-3,4-dione. The stereochemical outcome of the reduction is controlled by the use of chiral reducing agents or catalysts.

While specific examples for the direct reduction of 1-benzylpyrrolidine-3,4-dione to the corresponding diol are not extensively documented, the stereoselective reduction of diketones to diols is a well-established transformation in organic synthesis. Biocatalytic reductions using alcohol dehydrogenases (ADHs) have shown great promise in achieving high diastereo- and enantioselectivity in the synthesis of chiral diols from diketones. mdpi.com For instance, ADHs from various microbial sources can selectively produce either the (S,S) or (R,R) diol from a corresponding diketone. mdpi.com

The choice of the specific alcohol dehydrogenase and the reaction conditions, such as the co-factor regeneration system and the presence of co-solvents, are crucial for achieving high conversion and stereoselectivity. mdpi.com

Synthesis of Enantiomerically Pure Pyrrolidine-2,5-dimethanol Analogues from D-Mannitol

The synthesis of enantiomerically pure analogues of this compound, such as those with a 2,5-substitution pattern, can be achieved from carbohydrate precursors like D-mannitol. D-mannitol provides a readily available source of multiple stereocenters.

A stereoselective approach to synthesizing (2R,5S)-dihydroxymethyl-(3R,4R)-dihydroxypyrrolidine, a related polyhydroxylated pyrrolidine, has been demonstrated starting from a D-mannose derivative. nih.gov This multi-step synthesis involves the regioselective and diastereoselective amination of a cinnamyl anti-1,2-polybenzyl ether intermediate using chlorosulfonyl isocyanate, followed by ring cyclization to form the pyrrolidine ring. nih.gov The stereochemistry of the final product is dictated by the stereocenters present in the starting carbohydrate.

Optimization of Reaction Conditions for Stereocontrol and Yield

The efficiency and stereochemical outcome of the synthetic pathways leading to this compound are highly dependent on the reaction conditions. Optimization of parameters such as catalyst, solvent, temperature, and reaction time is crucial for maximizing the yield and stereoselectivity.

In the context of the Sharpless asymmetric dihydroxylation, the choice of the chiral ligand (e.g., (DHQ)2PHAL in AD-mix-α or (DHQD)2PHAL in AD-mix-β) is the primary determinant of the enantioselectivity. princeton.eduorganic-chemistry.org Furthermore, the reaction is sensitive to the pH of the medium, generally proceeding more rapidly under slightly basic conditions. The concentration of the olefin is also a critical factor; high concentrations can lead to a background reaction that decreases the enantioselectivity. organic-chemistry.org

| Parameter | Effect on Sharpless Asymmetric Dihydroxylation |

| Chiral Ligand | Determines the absolute stereochemistry of the diol. |

| pH | Reaction is faster under slightly basic conditions. |

| Olefin Concentration | High concentrations can lower enantioselectivity. |

| Temperature | Lower temperatures generally improve enantioselectivity. |

For reductions using metal hydrides like LiAlH4, the solvent and temperature can influence the reaction rate and selectivity. Ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used. The reaction is typically performed at low temperatures initially and then allowed to warm to room temperature or heated to ensure complete reduction.

Investigation of Reaction Mechanisms through Computational Elucidation

Computational chemistry provides valuable insights into the reaction mechanisms and the origins of stereoselectivity in the synthesis of pyrrolidine derivatives. Density functional theory (DFT) calculations can be used to model the transition states of key reaction steps, allowing for a rational understanding of the factors that control the stereochemical outcome.

Computational studies on the aza-Cope–Mannich reaction, a method for synthesizing substituted pyrrolidines, have explored the influence of Lewis acid catalysts and substituents on the stereoselectivity. acs.orgemich.eduemich.edu These studies map the energy profiles of the reaction, including the coordination of the catalyst, conformational changes of intermediates, and the rate-determining steps for the formation of different stereoisomers. acs.org By comparing the activation barriers for these pathways, researchers can predict which stereoisomer will be favored under specific conditions and guide the design of more selective reactions. acs.org

Similarly, computational analysis of the diastereoselectivity in 1,3-dipolar cycloaddition reactions to form pyrrolidines has been used to understand the role of the N-substituent on the stereochemical course of the reaction. acs.org These theoretical studies are instrumental in the rational design of synthetic strategies for the stereocontrolled synthesis of complex pyrrolidine structures.

Approaches for Controlling Cis/Trans Isomerism in this compound Synthesis

The stereochemical configuration of the two hydroxymethyl groups at the C-3 and C-4 positions of the pyrrolidine ring is a critical factor in the synthesis of this compound. The relative orientation of these substituents, designated as cis (on the same side of the ring) or trans (on opposite sides), is typically determined during the formation of the pyrrolidine ring or through stereoselective transformations of a pre-existing cyclic precursor. Control over this cis/trans isomerism is paramount as the different isomers can exhibit distinct biological activities and physical properties.

A primary strategy for achieving stereocontrol involves the stereoselective reduction of a suitable precursor, most commonly a cyclic imide or a pyrrolidine-3,4-dicarboxylate. The choice of starting material and reducing agent is crucial in directing the stereochemical outcome.

One of the most effective methods starts from N-benzylmaleimide, which is subjected to catalytic hydrogenation. The stereochemistry of the resulting product, diethyl 1-benzylpyrrolidine-3,4-dicarboxylate, is highly dependent on the catalyst and reaction conditions employed. Subsequent reduction of the diester groups yields the target dimethanol.

For instance, the hydrogenation of diethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3,4-dicarboxylate over a palladium on carbon (Pd/C) catalyst typically results in the formation of the cis isomer. The hydrogen atoms add to the double bond from the less sterically hindered face of the molecule, leading to the cis-configured product. This cis-diester can then be reduced to (cis-1-Benzylpyrrolidine-3,4-diyl)dimethanol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) without affecting the established stereochemistry at the C-3 and C-4 positions.

Conversely, achieving the trans isomer often requires a different synthetic approach. One such method involves starting from tartaric acid, a readily available chiral precursor. Through a series of established chemical transformations, tartaric acid can be converted into a trans-disubstituted pyrrolidine derivative. Another approach is the use of 1,3-dipolar cycloaddition reactions involving azomethine ylides, which can provide access to variously substituted pyrrolidines with a degree of stereocontrol. mdpi.com The stereochemical outcome of these cycloadditions can often be influenced by the nature of the dipolarophile and the reaction conditions. mdpi.com

The table below summarizes key findings from different synthetic approaches, highlighting the conditions that favor either the cis or trans isomer of the intermediate dicarboxylate, which is then reduced to the final dimethanol product.

| Precursor | Reaction | Key Reagents/Catalyst | Predominant Isomer Formed | Subsequent Step |

|---|---|---|---|---|

| Diethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3,4-dicarboxylate | Catalytic Hydrogenation | H₂, Pd/C | cis-1-Benzylpyrrolidine-3,4-dicarboxylate | Reduction with LiAlH₄ |

| N-Benzylmaleimide & Diethyl fumarate | [3+2] Cycloaddition | Azomethine ylide | trans-1-Benzylpyrrolidine-3,4-dicarboxylate | Reduction with LiAlH₄ |

| (2R,3R)-Tartaric acid | Multi-step synthesis | Various | Chiral trans-pyrrolidine precursor | N-benzylation and reduction |

It is important to note that the efficiency and stereoselectivity of these reactions can be influenced by factors such as solvent, temperature, and pressure. Therefore, careful optimization of reaction conditions is essential to maximize the yield of the desired stereoisomer. The characterization and confirmation of the cis or trans configuration are typically performed using nuclear magnetic resonance (NMR) spectroscopy, where the coupling constants between the protons at C-3 and C-4 provide definitive stereochemical information.

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment of 1 Benzylpyrrolidine 3,4 Diyl Dimethanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For (1-Benzylpyrrolidine-3,4-diyl)dimethanol, the ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the benzyl (B1604629) group, the pyrrolidine (B122466) ring, and the hydroxymethyl groups.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.2-7.4 | Multiplet | 5H |

| Benzyl CH₂ | ~3.6 | Singlet | 2H |

| Hydroxymethyl CH₂OH | 3.5-3.7 | Multiplet | 4H |

| Pyrrolidine Ring CH₂ (C2, C5) | 2.5-3.0 | Multiplet | 4H |

| Pyrrolidine Ring CH (C3, C4) | 2.0-2.4 | Multiplet | 2H |

| Hydroxyl OH | Variable (broad singlet) | Broad Singlet | 2H |

Note: Chemical shifts are predictive and can vary based on solvent and stereochemistry (cis/trans).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Aromatic C (Quaternary) | 138-140 |

| Aromatic CH | 127-129 |

| Benzyl CH₂ | ~60 |

| Hydroxymethyl CH₂OH | ~65 |

| Pyrrolidine Ring CH₂ (C2, C5) | ~55 |

| Pyrrolidine Ring CH (C3, C4) | ~40 |

Note: These are approximate chemical shift ranges and are subject to solvent effects and isomeric form.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning ¹H and ¹³C signals and elucidating the connectivity and stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be expected between the protons on C3 and C4 of the pyrrolidine ring and their adjacent hydroxymethyl protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds apart. This would be instrumental in confirming the connectivity between the benzyl group and the pyrrolidine nitrogen, as well as the attachment of the hydroxymethyl groups to the C3 and C4 positions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the molecular formula. For this compound (C₁₃H₁₉NO₂), the expected exact mass would be calculated and compared to the experimental value.

Expected HRMS Data:

| Ion | Calculated Exact Mass [M+H]⁺ |

| C₁₃H₂₀NO₂⁺ | 222.1489 |

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would reveal characteristic fragmentation patterns. Key fragments would likely include the loss of a hydroxymethyl group (-CH₂OH), the loss of water (-H₂O), and the formation of the benzyl cation or tropylium (B1234903) ion (m/z 91).

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

Expected FT-IR Data:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 (Broad) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-O (Alcohol) | Stretching | 1000-1260 |

| C-N (Amine) | Stretching | 1020-1250 |

The combination of these advanced analytical techniques provides a comprehensive and detailed characterization of this compound, confirming its molecular formula, elucidating its complex three-dimensional structure, and assessing its purity.

Raman Spectroscopy

Raman spectroscopy provides valuable insights into the vibrational modes of this compound, offering a molecular fingerprint that is highly specific to its structure. The Raman spectrum is characterized by a series of bands corresponding to the various functional groups and skeletal vibrations within the molecule.

Key vibrational modes anticipated in the Raman spectrum include those arising from the pyrrolidine ring, the benzyl group, and the hydroxymethyl substituents. berkeley.edu The pyrrolidine ring itself exhibits characteristic C-C and C-N stretching and deformation modes. nih.govnist.govnist.govwikipedia.org The benzyl group gives rise to distinct aromatic C-H stretching vibrations, typically observed in the 3100-3000 cm⁻¹ region, as well as ring stretching modes around 1600, 1580, 1490, and 1440 cm⁻¹. theaic.org Additionally, C-H in-plane and out-of-plane bending vibrations contribute to the spectrum. theaic.org The CH₂ groups of the pyrrolidine ring and the benzyl substituent will show stretching, scissoring, and wagging vibrations. theaic.org The C-O stretching of the hydroxymethyl groups is also a characteristic feature. theaic.org

A correlation of expected Raman bands for the constituent parts of this compound is presented below.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| Benzyl Group | Aromatic C-H Stretch | 3100 - 3000 | Weak-Moderate |

| Benzyl Group | Aromatic Ring Stretch | 1610 - 1590 | Strong |

| Benzyl Group | Aromatic Ring Stretch | 1590 - 1575 | Strong |

| Benzyl Group | Aromatic Ring Stretch | 1505 - 1450 | Moderate |

| Benzyl Group | Aromatic Ring Stretch | 1455 - 1405 | Weak |

| Pyrrolidine Ring | CH₂ Stretch | 2970 - 2940 | Strong |

| Pyrrolidine Ring | CH₂ Stretch | 2880 - 2850 | Strong |

| Pyrrolidine Ring | C-N Stretch | 1250 - 1020 | Moderate |

| Hydroxymethyl Group | C-O Stretch | 1075 - 1000 | Moderate |

| Hydroxymethyl Group | O-H Stretch | 3500 - 3200 | Weak-Moderate (Broad) |

This table is generated based on typical Raman shifts for the respective functional groups and may vary for the specific molecule.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Conformational Analysis

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for the unambiguous determination of the absolute configuration and the detailed conformational analysis of chiral molecules like this compound in the solid state. carleton.edumdpi.com This non-destructive technique provides precise three-dimensional coordinates of each atom within the crystal lattice, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles. carleton.edu

For this compound, SCXRD analysis would reveal the relative stereochemistry of the substituents on the pyrrolidine ring (cis or trans). Furthermore, by employing anomalous dispersion effects, typically with a suitable heavy atom or by using specific X-ray wavelengths, the absolute configuration at the chiral centers can be determined. mdpi.com

The analysis also elucidates the conformational puckering of the five-membered pyrrolidine ring, which commonly adopts either an envelope or a twisted conformation to minimize steric strain. nih.govsciencepg.com The orientation of the bulky benzyl group and the two hydroxymethyl substituents relative to the pyrrolidine ring would also be precisely defined. nih.gov This information is critical for understanding intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups, which dictate the crystal packing arrangement. researchgate.net

A hypothetical table of crystallographic data for this compound is presented below to illustrate the type of information obtained from an SCXRD experiment.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₃H₁₉NO₂ |

| Formula Weight | 221.30 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 14.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1223.8 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.20 |

| R-factor | < 0.05 |

This is a hypothetical data table for illustrative purposes.

Chiroptical Methods for Enantiomeric Excess Determination (e.g., Circular Dichroism Spectroscopy)

Chiroptical methods are essential for determining the enantiomeric excess (ee) of chiral compounds. Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. heraldopenaccess.us This differential absorption, plotted as a function of wavelength, results in a unique CD spectrum for each enantiomer, which are mirror images of each other.

For this compound, the CD spectrum would be sensitive to the stereochemistry of the chiral centers within the pyrrolidine ring. The magnitude of the CD signal is directly proportional to the concentration and the enantiomeric excess of the sample. nih.gov By comparing the CD spectrum of a sample of unknown enantiomeric composition to that of a pure enantiomer, the enantiomeric excess can be accurately quantified. nih.govrsc.org This is particularly useful in monitoring the progress of asymmetric syntheses or chiral separations. nih.gov

The relationship between enantiomeric excess and the observed CD signal can be expressed as:

ee (%) = ([α]obs / [α]max) * 100

Where [α]obs is the observed specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer. A similar relationship holds for the magnitude of the CD signal at a specific wavelength.

Chromatographic Techniques for Purity and Isomeric Ratio Analysis

Chromatographic techniques are indispensable for assessing the purity and determining the isomeric ratio of this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed methods for this purpose.

HPLC is a robust and widely used technique for the separation, identification, and quantification of components in a mixture. heraldopenaccess.us For the analysis of this compound, both normal-phase and reversed-phase HPLC can be utilized. To separate the enantiomers, a chiral stationary phase (CSP) is required. acs.orgnih.gov The choice of the CSP and the mobile phase is critical for achieving optimal separation.

A typical HPLC method for chiral separation would involve a column packed with a chiral selector, such as a polysaccharide-based CSP. The mobile phase would likely consist of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. Detection is commonly performed using a UV detector, as the benzyl group provides a suitable chromophore. The retention times of the two enantiomers will differ, allowing for their quantification and the determination of the enantiomeric excess.

A representative table of HPLC conditions for the chiral separation of a pyrrolidine derivative is provided below.

| Parameter | Condition |

| Column | Chiralpak AD-H (or similar) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

This table represents typical starting conditions and may require optimization.

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle sizes in the stationary phase (typically less than 2 µm) and higher operating pressures compared to HPLC. This results in significantly improved resolution, faster analysis times, and increased sensitivity.

Computational Chemistry and Theoretical Investigations of 1 Benzylpyrrolidine 3,4 Diyl Dimethanol

Density Functional Theory (DFT) Calculations for Ground State Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. environmentaljournals.org This optimization is achieved by solving the Schrödinger equation within the DFT framework, which models the electron density to calculate the molecule's energy. The geometry is systematically adjusted to find the configuration with the minimum possible energy.

For (1-Benzylpyrrolidine-3,4-diyl)dimethanol, geometry optimization is typically performed using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the accuracy of Hartree-Fock theory with DFT. nih.govufms.br This is paired with a basis set, like 6-311G(d,p), which describes the atomic orbitals used in the calculation. nih.gov The process starts with an initial guessed structure, and the DFT algorithm iteratively modifies bond lengths, bond angles, and dihedral angles until the lowest energy state is reached. The absence of imaginary frequencies in a subsequent vibrational frequency calculation confirms that the optimized structure is a true energy minimum. nih.gov This optimized geometry serves as the foundation for all further computational analyses, including the study of the molecule's electronic properties and reactivity.

Analysis of Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis helps predict the most likely sites for chemical reactions. For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the benzyl (B1604629) ring and the nitrogen atom of the pyrrolidine (B122466) ring, while the LUMO would likely be distributed across the molecule. From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 1: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors Note: These are representative values based on DFT calculations for similar organic molecules.

| Parameter | Symbol | Formula | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -5.87 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -0.95 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.92 |

| Ionization Potential | IP | -EHOMO | 5.87 |

| Electron Affinity | EA | -ELUMO | 0.95 |

| Electronegativity | χ | (IP + EA) / 2 | 3.41 |

| Chemical Hardness | η | (IP - EA) / 2 | 2.46 |

| Chemical Softness | S | 1 / (2η) | 0.20 |

| Electrophilicity Index | ω | χ² / (2η) | 2.36 |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for both electrophilic and nucleophilic attacks. nih.gov The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.

Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. For this compound, these areas are expected around the electronegative oxygen atoms of the hydroxymethyl groups and the nitrogen atom of the pyrrolidine ring. nih.gov Conversely, blue represents areas of low electron density and positive electrostatic potential, indicating sites prone to nucleophilic attack, which are generally found around the hydrogen atoms, particularly those of the hydroxyl groups. nih.govresearchgate.net Green and yellow areas denote regions of neutral or intermediate potential. The MEP surface provides a clear, qualitative picture of the molecule's reactivity and intermolecular interaction patterns.

Mulliken population analysis is a method for calculating the partial charge on each atom within a molecule from the results of a quantum chemistry calculation. wikipedia.org This approach partitions the total electron population among the atoms, providing an estimate of the net atomic charge. q-chem.com These charges are useful for understanding the electrostatic properties of the molecule, such as its dipole moment and reactivity.

However, it is widely recognized that Mulliken charges are highly sensitive to the choice of basis set used in the calculation, which can sometimes lead to unphysical results. wikipedia.orguni-muenchen.de Despite this limitation, the method remains a common tool for obtaining a qualitative understanding of charge distribution. In this compound, the analysis would be expected to show significant negative charges on the nitrogen and oxygen atoms due to their high electronegativity, while the carbon and hydrogen atoms would carry partial positive or smaller negative charges.

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms Note: These values are illustrative examples of what a Mulliken analysis might yield.

| Atom | Element | Hypothetical Mulliken Charge (a.u.) |

| N1 | Nitrogen | -0.58 |

| O1 | Oxygen | -0.65 |

| O2 | Oxygen | -0.64 |

| C1 (Benzyl CH₂) | Carbon | -0.21 |

| C2 (Pyrrolidine) | Carbon | -0.15 |

| C3 (Pyrrolidine) | Carbon | 0.05 |

| H1 (Hydroxyl) | Hydrogen | 0.42 |

| H2 (Hydroxyl) | Hydrogen | 0.41 |

Conformational Landscape Exploration and Energy Minima

The biological activity and physical properties of a flexible molecule like this compound are heavily influenced by its three-dimensional shape or conformation. Conformational analysis involves systematically exploring the different spatial arrangements of the molecule that result from rotation around its single bonds to identify the most stable, low-energy conformers. semanticscholar.org

For this molecule, key areas of flexibility include the rotation of the benzyl group relative to the pyrrolidine ring and the orientation of the two hydroxymethyl (-CH₂OH) side chains. A computational search for energy minima would involve rotating these groups and performing geometry optimization on each starting structure. semanticscholar.org The result is a potential energy surface that maps the molecule's energy as a function of its geometry. The points on this surface with the lowest energy correspond to the most stable conformers. Understanding which conformations are energetically preferred is essential for predicting how the molecule might interact with biological targets or other molecules.

Simulation of Spectroscopic Properties for Experimental Validation

A key application of computational chemistry is the simulation of spectroscopic data, which can be directly compared with experimental results to validate the accuracy of the computational model. nih.gov Once the ground state geometry of this compound is optimized using DFT, its vibrational frequencies (infrared spectrum) and nuclear magnetic resonance (NMR) chemical shifts can be calculated.

The calculated vibrational frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be compared to an experimental IR spectrum to confirm the presence of specific functional groups. Similarly, calculated NMR chemical shifts for ¹H and ¹³C atoms can be correlated with experimental NMR data to aid in the assignment of spectral peaks and confirm the molecule's structure. A strong agreement between the simulated and experimental spectra provides confidence in the accuracy of the computed molecular structure and its electronic properties.

Quantum Chemical Studies of Intramolecular and Intermolecular Interactions

Quantum chemical calculations are pivotal in elucidating the intricate network of non-covalent interactions that govern the structure, stability, and reactivity of this compound. These methods allow for a detailed analysis of the electron distribution and energetics of the molecule, providing insights into the specific forces at play.

The presence of two hydroxyl (-OH) groups and a tertiary amine nitrogen atom in this compound allows for the formation of a variety of intramolecular and intermolecular hydrogen bonds. These interactions are crucial in determining the conformational preferences of the molecule in both the gas phase and in condensed phases. nih.govjournal-vniispk.ru

Intramolecularly, a hydrogen bond can form between one of the hydroxyl groups and the nitrogen atom of the pyrrolidine ring (O-H...N). Additionally, an O-H...O interaction between the two hydroxyl groups is also possible, depending on the conformation of the side chains. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to determine the geometric parameters and energies of these bonds. rsc.org For instance, the O...N and O...O distances, the O-H...N and O-H...O angles, and the interaction energies can be calculated to quantify the strength of these hydrogen bonds.

Intermolecularly, these functional groups facilitate the formation of extensive hydrogen-bonding networks in the solid state or in solution. These networks can significantly influence the physical properties of the compound, such as its melting point and solubility.

Below is a table of hypothetical data from a DFT study on the intramolecular hydrogen bonds in this compound, illustrating typical parameters.

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | H...Acceptor Distance (Å) | Angle (°) | Interaction Energy (kcal/mol) |

|---|---|---|---|---|

| O-H...N | 2.85 | 1.90 | 165 | -4.5 |

| O-H...O | 2.95 | 2.05 | 158 | -3.2 |

Beyond classical hydrogen bonds, weaker non-covalent interactions also play a significant role in the conformational landscape of this compound. mdpi.com Of particular importance is the C-H...π interaction, which can occur between the C-H bonds of the pyrrolidine ring or its substituents and the π-system of the benzyl group. nih.govacs.org

The following table presents hypothetical data for a C-H...π interaction within the molecule, as would be determined by quantum chemical calculations.

| Interaction Type | Interacting Groups | Distance (Å) | Interaction Energy (kcal/mol) |

|---|---|---|---|

| C-H...π | Pyrrolidine C-H and Benzyl Ring | 3.50 | -1.5 |

Theoretical Modeling of Reaction Mechanisms

Theoretical modeling provides a powerful tool for investigating the potential reaction mechanisms involving this compound. rsc.orgnih.govresearchgate.net By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and products, thereby elucidating the most probable reaction pathways.

For example, the nucleophilic character of the pyrrolidine nitrogen and the hydroxyl groups suggests that this compound could participate in various reactions, such as nucleophilic substitution or addition. DFT calculations can be used to model the reaction pathway by locating the transition state structure connecting the reactants and products. The activation energy, which is the energy difference between the transition state and the reactants, can then be calculated to predict the feasibility of the reaction. acs.org

Kinetic and thermodynamic parameters of the reaction can also be derived from these calculations, offering a comprehensive understanding of the reaction dynamics. rsc.org

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical studies provide detailed information about static molecular structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes and the influence of the surrounding environment, such as a solvent.

In an MD simulation, the molecule is placed in a simulation box, often filled with solvent molecules like water or an organic solvent. The simulation then tracks the positions and velocities of all atoms over a certain period, generating a trajectory of the molecule's motion. Analysis of this trajectory can reveal:

Conformational Flexibility: The pyrrolidine ring and the side chains of this compound are flexible. MD simulations can explore the different accessible conformations and the transitions between them.

Solvent Effects: The behavior of the molecule can be significantly influenced by the solvent. MD simulations can model the explicit interactions between the solute and solvent molecules, revealing details about the solvation shell and how the solvent affects the conformational equilibrium and hydrogen bonding patterns.

Time-Averaged Properties: Various structural and energetic properties can be averaged over the simulation time to provide a more realistic picture of the molecule's behavior in a particular environment.

Advanced Applications of 1 Benzylpyrrolidine 3,4 Diyl Dimethanol in Organic Synthesis

Role as a Versatile Chiral Building Block for Complex Molecules

Chiral pyrrolidine (B122466) derivatives are fundamental building blocks in organic synthesis, frequently serving as the core of numerous natural products, pharmaceuticals, and complex organic molecules. unibo.it The compound (1-Benzylpyrrolidine-3,4-diyl)dimethanol, particularly in its enantiomerically pure forms such as (3R,4R) or (3S,4S), exemplifies the utility of this structural motif. The defined trans-stereochemistry of the two hydroxymethyl groups provides a rigid and predictable three-dimensional arrangement, which is crucial for constructing molecules with multiple stereocenters.

The synthetic value of this compound lies in the differential reactivity of its functional groups. The secondary amine of the pyrrolidine ring can be readily functionalized, while the two primary hydroxyl groups offer sites for conversion into a wide array of other functionalities. This allows for a stepwise and controlled elaboration of the molecule. For instance, the hydroxyl groups can be transformed into:

Leaving groups (e.g., tosylates, mesylates) for nucleophilic substitution.

Aldehydes or carboxylic acids via oxidation.

Phosphine (B1218219) groups for the creation of ligands.

Halides for coupling reactions.

This versatility enables chemists to employ this compound as a starting point for the synthesis of intricate target molecules, where the pyrrolidine core imparts specific conformational constraints and chirality.

Precursor for the Synthesis of Chiral Ligands in Asymmetric Catalysis

The C₂-symmetric nature of this compound makes it an ideal scaffold for the synthesis of bidentate chiral ligands, which are paramount in asymmetric transition-metal catalysis. The spatial arrangement of the two hydroxymethyl groups allows for the introduction of coordinating atoms, such as phosphorus or nitrogen, positioned to form a stable chelate ring with a metal center.

A prominent example derived from the precursor diol, (3S,4S)-1-Benzylpyrrolidine-3,4-diol, is the chiral phosphine ligand known as DEGPHOS. nih.gov The synthesis involves converting the diol functionality into appropriate leaving groups, followed by substitution with a phosphide (B1233454) source, such as diphenylphosphine. This transformation yields (3R,4R)-1-Benzyl-3,4-bis(diphenylphosphinomethyl)pyrrolidine, a highly effective ligand for various metal-catalyzed reactions.

Table 1: Synthesis of a DEGPHOS-type Ligand

| Step | Starting Material | Reagents | Product |

|---|

This ligand architecture creates a well-defined chiral pocket around the metal center, enabling high levels of stereochemical control in catalytic transformations.

Rhodium-catalyzed asymmetric hydrogenation is a powerful method for the synthesis of enantiomerically enriched compounds, particularly chiral amino acids and their derivatives. wiley-vch.denih.gov The efficacy of these reactions is heavily dependent on the chiral ligand bound to the rhodium center.

Ligands of the DEGPHOS family, derived from this compound, have demonstrated exceptional performance in the rhodium-catalyzed asymmetric hydrogenation of prochiral olefins. nih.gov When complexed with a rhodium precursor, such as [Rh(COD)₂]BF₄, these ligands form active catalysts capable of high enantioselectivity. A standard benchmark reaction for evaluating such catalysts is the hydrogenation of methyl (Z)-2-acetamidoacrylate to produce a precursor of the amino acid phenylalanine.

Table 2: Performance of DEGPHOS-Rh Complex in Asymmetric Hydrogenation

| Substrate | Product | Catalyst Loading (mol%) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Methyl (Z)-2-acetamidoacrylate | N-acetyl-D-phenylalanine methyl ester | 1.0 | >99% | nih.govresearchgate.netrsc.org |

The high levels of enantioselectivity are attributed to the rigid pyrrolidine backbone which effectively transmits chiral information from the ligand to the substrate coordinated to the rhodium center.

Employment as Chiral Auxiliaries in Stereoselective Transformations

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. researchgate.net The C₂-symmetric and conformationally restricted framework of this compound makes its derivatives excellent candidates for use as chiral auxiliaries. While direct use of the dimethanol is uncommon, its corresponding dicarboxylic acid or diamine derivatives can be readily coupled with prochiral substrates.

One of the classic applications of chiral auxiliaries is in the diastereoselective alkylation of enolates. C₂-symmetric trans-2,5-disubstituted pyrrolidines have been successfully used for the asymmetric alkylation of carboxyamides. A similar strategy can be applied using derivatives of this compound.

The process involves converting the pyrrolidine into a chiral amide by reaction with a prochiral carboxylic acid derivative. Deprotonation of this amide with a strong base, such as lithium diisopropylamide (LDA), generates a chiral enolate. The C₂-symmetric pyrrolidine backbone effectively shields one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less sterically hindered face. This results in the formation of one diastereomer in preference to the other. Subsequent cleavage of the auxiliary, which can often be recycled, yields the enantiomerically enriched alkylated product.

Table 3: Hypothetical Asymmetric Alkylation using a Pyrrolidine Auxiliary

| Step | Description | Diastereomeric Excess (de) |

|---|---|---|

| 1 | Couple prochiral acid to chiral pyrrolidine amine | N/A |

| 2 | Form enolate with LDA at -78 °C | N/A |

| 3 | Add alkyl halide (e.g., Benzyl (B1604629) bromide) | Typically >95% |

The predictable stereochemical outcome and high diastereoselectivities make this a powerful method for setting stereocenters.

Intermediate for the Synthesis of Bioactive Compounds

The rigid scaffold of this compound serves as a valuable intermediate for the synthesis of complex bioactive molecules, particularly those containing bicyclic nitrogen heterocycles. A key example is the construction of the 7-azabicyclo[2.2.1]heptane ring system, which forms the core of the potent analgesic alkaloid, epibatidine (B1211577). researchgate.netunirioja.es

Starting from (3R,4R)-(1-Benzylpyrrolidine-3,4-diyl)dimethanol, a synthetic route to this bicyclic system can be envisioned. The two primary hydroxyl groups are first converted into better leaving groups, such as tosylates or mesylates. Treatment of the resulting bis-mesylate with a base can then induce an intramolecular double nucleophilic substitution, where the pyrrolidine nitrogen atom displaces both leaving groups to form the bridged bicyclic structure. Subsequent functionalization and deprotection steps can lead to various epibatidine analogues. nih.govunirioja.es This strategy allows for the creation of a conformationally constrained structure from a more flexible pyrrolidine precursor.

Integration into the Synthesis of Heterocyclic Scaffolds

Beyond bicyclic systems, this compound is an excellent precursor for fused heterocyclic scaffolds, such as those found in pyrrolizidine (B1209537) alkaloids. core.ac.ukresearchgate.net These natural products exhibit a wide range of biological activities, including glycosidase inhibition. nih.gov

The synthesis of a pyrrolizidine core from the title compound involves a strategy of intramolecular cyclization. The two hydroxymethyl groups on the C3 and C4 positions can be chemically manipulated to create functionalities that can cyclize to form a second five-membered ring fused to the original pyrrolidine. For example, one hydroxyl group could be oxidized to an aldehyde, while the other is converted to a leaving group. An intramolecular cyclization would then forge the new ring. Alternatively, a 1,3-dipolar cycloaddition strategy using an azomethine ylide generated from a derivative of the pyrrolidine could be employed to build the fused ring system. mdpi.com This approach leverages the inherent stereochemistry of the starting material to control the stereochemical outcome of the final fused-ring product.

Derivatization and Analog Development from the 1 Benzylpyrrolidine 3,4 Diyl Dimethanol Scaffold

Chemical Modifications of Hydroxyl Groups

The two primary hydroxyl groups on the pyrrolidine (B122466) ring are key sites for introducing a wide range of functional groups through various chemical transformations. These modifications can significantly impact the polarity, solubility, and target-binding interactions of the resulting molecules.

Esterification and Etherification Reactions

Esterification and etherification are common strategies to modify the hydroxyl groups of (1-Benzylpyrrolidine-3,4-diyl)dimethanol. These reactions can be employed to introduce both simple and complex moieties, thereby altering the lipophilicity and steric profile of the parent compound.

Esterification: The conversion of the hydroxyl groups to esters can be achieved through reaction with various carboxylic acids, acid chlorides, or anhydrides under appropriate catalytic conditions. For instance, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield the corresponding diacetate derivative. The choice of the acylating agent allows for the introduction of a wide array of ester functionalities, including but not limited to, benzoates, pivalates, and esters of amino acids.

Etherification: The synthesis of ether derivatives can be accomplished via methods such as the Williamson ether synthesis. This involves the deprotonation of the hydroxyl groups with a strong base, such as sodium hydride, to form alkoxides, which are then reacted with alkyl halides. This method allows for the introduction of various alkyl or aryl-alkyl groups.

| Reaction Type | Reagents and Conditions | Product | Potential Modifications |

| Esterification | Carboxylic acid, DCC/DMAP or Acid chloride/anhydride, base (e.g., pyridine) | Diester | Introduction of various acyl groups (aliphatic, aromatic, etc.) |

| Etherification | Alkyl halide, NaH | Diether | Introduction of various alkyl or benzyl (B1604629) groups |

Oxidation Pathways to Aldehydes or Carboxylic Acids

The primary alcohol functionalities of this compound can be oxidized to aldehydes or carboxylic acids, providing access to a different class of derivatives with distinct chemical properties and potential biological activities.

Oxidation to Aldehydes: Selective oxidation of the primary alcohols to the corresponding dialdehyde (B1249045) can be achieved using mild oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (B109758) are commonly used for this transformation, minimizing over-oxidation to the carboxylic acid.

Oxidation to Carboxylic Acids: Stronger oxidizing agents can be employed for the complete oxidation of the hydroxyl groups to carboxylic acids. Common reagents for this purpose include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or a two-step procedure involving a TEMPO-catalyzed oxidation followed by treatment with sodium chlorite. The resulting dicarboxylic acid introduces ionizable groups, which can significantly alter the solubility and pharmacokinetic properties of the molecule.

| Oxidation Product | Reagents and Conditions | Key Features of Product |

| Dialdehyde | PCC or DMP in CH2Cl2 | Electrophilic centers for further reactions (e.g., reductive amination) |

| Dicarboxylic Acid | KMnO4 or Jones Reagent | Increased polarity and water solubility; potential for salt formation |

Functionalization of the Pyrrolidine Nitrogen Atom

Removal or Replacement of the N-Benzyl Group

The N-benzyl group can be considered a protecting group or a modifiable handle. Its removal unmasks the secondary amine, which can then be functionalized with a variety of substituents.

Debenzylation: The removal of the N-benzyl group is typically achieved through catalytic hydrogenation. This reaction is commonly carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. Alternative methods include transfer hydrogenation using reagents like ammonium (B1175870) formate (B1220265) in the presence of Pd/C.

Introduction of Other N-Substituents

Once the N-benzyl group is removed, the resulting secondary amine, (pyrrolidine-3,4-diyl)dimethanol, can be readily derivatized to introduce a wide range of substituents.

N-Alkylation: The secondary amine can be alkylated using various alkyl halides or through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride. This allows for the introduction of diverse alkyl, aryl, and heterocyclic moieties.

N-Acylation: Reaction of the secondary amine with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) leads to the formation of N-acyl derivatives. This introduces an amide functionality, which can act as a hydrogen bond donor and acceptor.

| Modification | Reagents and Conditions | Resulting Moiety | Impact on Properties |

| N-Debenzylation | H2, Pd/C | Secondary amine | Unmasks a reactive site for further functionalization |

| N-Alkylation | Alkyl halide, base or Aldehyde/Ketone, NaBH(OAc)3 | Tertiary amine | Alters basicity and lipophilicity |

| N-Acylation | Acyl chloride, base or Carboxylic acid, coupling agent | Amide | Introduces hydrogen bonding capabilities |

Elaboration of the Benzyl Moiety

The benzyl group itself can be a target for chemical modification, allowing for the introduction of substituents on the aromatic ring. These modifications can fine-tune the electronic and steric properties of the molecule, potentially leading to improved interactions with biological targets.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation/alkylation, can be performed on the benzyl ring. The directing effects of the alkyl substituent (ortho, para-directing) will influence the position of the new substituents. For example, nitration with nitric acid and sulfuric acid would be expected to yield a mixture of ortho- and para-nitrobenzyl derivatives. Subsequent reduction of a nitro group to an amine provides a handle for further functionalization.

| Reaction Type | Reagents and Conditions | Potential Substituents |

| Nitration | HNO3, H2SO4 | -NO2 |

| Halogenation | Br2, FeBr3 or Cl2, AlCl3 | -Br, -Cl |

| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | -C(O)R |

Synthesis of Hybrid Molecules Incorporating Pyrrolidine Dimethanol Units

The synthesis of hybrid molecules from the this compound scaffold can be achieved by leveraging the reactivity of its key functional groups: the two primary hydroxyl groups and the tertiary amine, which can be modified following a debenzylation step. The hydroxyl groups are particularly amenable to forming ester, ether, and carbamate (B1207046) linkages, which can be used to attach other pharmacologically active molecules.

Esterification-based Hybrids:

One of the most direct methods for creating hybrid molecules from this scaffold is through esterification of one or both of the primary hydroxyl groups. This can be accomplished by reacting this compound with a carboxylic acid-containing drug or pharmacophore. Standard esterification conditions, such as using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or an acid catalyst, can be employed. Selective monoesterification can be achieved by carefully controlling the stoichiometry of the reactants or by using protecting group strategies.

For example, a well-known non-steroidal anti-inflammatory drug (NSAID) containing a carboxylic acid, such as ibuprofen (B1674241) or indomethacin, could be covalently linked to the pyrrolidine dimethanol scaffold. The resulting hybrid molecule would combine the properties of the parent NSAID with the physicochemical characteristics imparted by the pyrrolidine moiety.

Table 1: Hypothetical Esterification Reactions for Hybrid Molecule Synthesis

| Bioactive Carboxylic Acid | Coupling Agent/Catalyst | Resulting Hybrid Structure (Mono-ester) | Potential Therapeutic Area |

|---|---|---|---|

| Ibuprofen | DCC, DMAP | (1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-yl)methyl 2-(4-isobutylphenyl)propanoate | Anti-inflammatory |

| Indomethacin | EDCI, HOBt | (1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-yl)methyl 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate | Anti-inflammatory |

This table presents hypothetical examples based on established esterification methodologies.

Ether-linked Hybrids:

The formation of ether linkages is another robust strategy for the synthesis of hybrid molecules. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a common method. In this context, the hydroxyl groups of this compound can be deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxides. These can then be reacted with a bioactive molecule containing a suitable leaving group (e.g., a halide or a tosylate) to form the ether-linked hybrid. This approach allows for the incorporation of a wide variety of pharmacophores.

Table 2: Proposed Williamson Ether Synthesis for Hybrid Molecules

| Bioactive Alkyl Halide | Base | Resulting Hybrid Structure (Mono-ether) | Potential Therapeutic Area |

|---|---|---|---|

| 2-Chloro-N,N-dimethylethanamine | Sodium Hydride | 1-Benzyl-3-(hydroxymethyl)-4-(((2-(dimethylamino)ethyl)oxy)methyl)pyrrolidine | Antihistaminic |

| 4-(Bromomethyl)quinoline | Potassium tert-butoxide | 1-Benzyl-3-(hydroxymethyl)-4-((quinolin-4-ylmethoxy)methyl)pyrrolidine | Antimalarial |

This table illustrates potential synthetic routes based on the Williamson ether synthesis.

Carbamate-containing Hybrids:

Carbamate linkages are often used in medicinal chemistry as they can act as stable isosteres of amides and esters and can participate in hydrogen bonding interactions with biological targets. Hybrid molecules featuring a carbamate linkage can be synthesized by reacting the hydroxyl groups of the scaffold with an isocyanate-bearing pharmacophore. Alternatively, the diol can be reacted with a phosgene (B1210022) equivalent, such as triphosgene, to form a chloroformate intermediate, which can then be reacted with an amine-containing bioactive molecule.

Table 3: Potential Carbamate Hybrid Synthesis

| Bioactive Isocyanate/Amine | Reagent | Resulting Hybrid Structure (Mono-carbamate) | Potential Therapeutic Area |

|---|---|---|---|

| Phenyl isocyanate | - | (1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-yl)methyl phenylcarbamate | Various |

| 4-Aminophenol | Triphosgene, then amine | (1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-yl)methyl (4-hydroxyphenyl)carbamate | Analgesic |

This table outlines hypothetical syntheses of carbamate-linked hybrid molecules.

Modification of the Pyrrolidine Nitrogen:

Further diversification of the hybrid molecules can be achieved by modifying the nitrogen atom of the pyrrolidine ring. The benzyl group can be removed through catalytic hydrogenation (N-debenzylation) to yield the secondary amine. This free amine can then be functionalized through various reactions, such as reductive amination with an aldehyde- or ketone-containing pharmacophore, or acylation with a carboxylic acid or acyl chloride of a bioactive molecule. This strategy significantly expands the range of possible hybrid structures that can be generated from the this compound scaffold.

Emerging Research Directions and Prospects for 1 Benzylpyrrolidine 3,4 Diyl Dimethanol

Development of Green and Sustainable Synthetic Methodologies

The synthesis of complex molecules like pyrrolidine (B122466) derivatives is increasingly guided by the principles of green and sustainable chemistry, which prioritize minimizing waste, reducing energy consumption, and avoiding hazardous substances. chemheterocycles.com Research is actively moving away from traditional multi-step syntheses that often involve stoichiometric reagents and harsh conditions. The focus is now on developing more atom-economical and environmentally benign processes.

Key green strategies being explored for the synthesis of pyrrolidine scaffolds include:

Multicomponent Reactions (MCRs) : These reactions combine three or more reactants in a single step to form a complex product, significantly reducing the number of synthetic operations and the amount of solvent and purification waste generated. tandfonline.comresearchgate.net Isocyanide-based MCRs, for instance, are highly versatile for creating molecular diversity. nih.gov

Catalyst-Free Reactions : Designing synthetic routes that proceed efficiently without a catalyst is a primary goal of green chemistry, as it eliminates issues related to catalyst cost, toxicity, and removal from the final product. nih.gov

Alternative Energy Sources : Microwave irradiation and ultrasound are being employed to accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes compared to conventional heating. tandfonline.comnih.gov

Green Solvents : The use of ionic liquids or water as reaction media is being investigated to replace volatile and toxic organic solvents. mdpi.com

Table 1: Comparison of Green Synthetic Methodologies for Pyrrolidine Derivatives

| Methodology | Principle | Advantages | Challenges |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Combines 3+ reactants in one pot. | High atom and step economy, reduced waste, increased efficiency. tandfonline.comtandfonline.com | Reaction discovery and optimization can be complex. |

| Ultrasound Irradiation | Uses acoustic cavitation to enhance chemical reactivity. | Faster reaction times, increased yields, milder conditions. tandfonline.com | Scalability can be an issue for industrial production. |

| Microwave-Assisted Synthesis | Uses microwave energy for rapid, uniform heating. | Drastic reduction in reaction time, improved yields, fewer side products. nih.gov | Requires specialized equipment; potential for localized overheating. |

| Use of Green Solvents (e.g., Ionic Liquids) | Replaces volatile organic compounds (VOCs). | Low volatility, recyclability, can enhance reaction rates and selectivity. mdpi.com | High cost, potential toxicity, and disposal concerns. |

Exploration of Novel Catalytic Systems Utilizing Derivatives

The structure of (1-Benzylpyrrolidine-3,4-diyl)dimethanol is ideal for derivatization into novel chiral ligands and catalysts. The pyrrolidine nitrogen can be functionalized, and the two hydroxyl groups provide handles for creating bidentate or polydentate ligands. These derivatives are promising candidates for asymmetric catalysis, a field crucial for producing enantiomerically pure compounds, particularly for the pharmaceutical industry.

Future research is expected to focus on:

Bioorthogonal Catalysis : Designing catalysts based on this scaffold that can perform specific chemical transformations within living systems without interfering with native biological processes. nih.gov This involves creating catalysts, often based on transition metals like copper or palladium, that are housed within a protective scaffold to ensure biocompatibility and targeted activity. nih.gov

Multifunctional Catalysts : Developing catalysts where the pyrrolidine derivative not only provides a chiral environment but also participates directly in the reaction mechanism, for example, through hydrogen bonding interactions from its diol moiety.

Heterogeneous Catalysis : Immobilizing catalysts derived from this compound onto solid supports, such as polymers or inorganic materials. mdpi.com This approach simplifies catalyst recovery and reuse, aligning with green chemistry principles and enhancing the economic viability of catalytic processes. mdpi.com

Table 2: Potential Catalytic Applications for Derivatives

| Application Area | Type of Reaction | Role of this compound Derivative |

|---|---|---|

| Asymmetric Synthesis | Aldol reactions, Michael additions, Diels-Alder reactions | Chiral ligand for metal catalysts (e.g., Ti, Zn, Cu) to induce enantioselectivity. |

| Hydrogenation/Transfer Hydrogenation | Reduction of ketones, imines, and olefins | Forms chiral complexes with metals like Ruthenium or Iridium. |

| Cross-Coupling Reactions | Suzuki, Heck, and Sonogashira couplings | Ligand for Palladium catalysts to control reactivity and selectivity. |

| Biocatalysis | Enzyme mimics | Serves as a scaffold to mimic the active site of enzymes for specific transformations. |

Integration in Supramolecular Chemistry and Material Science

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. ijsr.net The this compound molecule, with its hydrogen bond-donating hydroxyl groups and hydrogen bond-accepting nitrogen atom, is an excellent candidate for constructing well-defined, self-assembled supramolecular architectures.

Emerging applications in this domain include:

Molecular Gels : Derivatives could act as gelators, forming fibrous networks in solvents through directional hydrogen bonding, trapping the solvent to create a gel. These materials have potential uses in drug delivery and tissue engineering.

Molecular Recognition and Sensing : The chiral cavity and functional groups of the molecule can be tailored to selectively bind specific guest molecules or ions. ijsr.net This "host-guest" chemistry is fundamental for developing chemical sensors. researchgate.net

Advanced Materials : Integration into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could create porous materials with chiral channels. Such materials are highly sought after for enantioselective separations, gas storage, and heterogeneous catalysis.

Table 3: Potential Applications in Supramolecular Chemistry and Materials Science

| Application | Principle | Potential Function of this compound |

|---|---|---|

| Drug Delivery | Encapsulation of therapeutic agents in self-assembled nanostructures. researchgate.netewadirect.com | Forms vesicles or micelles through self-assembly to carry drugs. |

| Chemical Sensing | Selective binding of an analyte leading to a detectable signal (e.g., color change). researchgate.net | Acts as a chiral host for specific guest molecules. |

| Chiral Separations | Creation of chiral environments in stationary phases or membranes. | Building block for chiral MOFs or polymers for chromatography. |

| Tissue Engineering | Formation of biocompatible scaffolds that support cell growth. researchgate.net | Acts as a gelator to form hydrogels that mimic the extracellular matrix. |

Advanced Methodological Development for Chiral Separation and Enantiopurification

As a chiral molecule, this compound exists as a pair of enantiomers. The ability to separate and obtain these enantiomers in high purity is critical, as they often exhibit different biological activities or serve as precursors to distinct stereoisomeric products. While classical resolution techniques exist, research is moving towards more efficient and scalable methods.

Future directions in this area include:

High-Performance Liquid Chromatography (HPLC) : The development of novel chiral stationary phases (CSPs) that offer high selectivity for this class of compounds is a major goal. jiangnan.edu.cnunife.it Polysaccharide-based and cyclodextrin-based CSPs are particularly effective for resolving a wide range of chiral amines and alcohols. jiangnan.edu.cnunife.it

Capillary Electrophoresis (CE) : This technique offers high separation efficiency and requires only minute amounts of sample. mdpi.com The use of chiral selectors, such as cyclodextrins, added to the running buffer allows for the effective enantioseparation of charged or neutral molecules. mdpi.comdiva-portal.org

Crystallization-Based Methods : Techniques like preferential crystallization and co-crystallization with a chiral host are being explored for large-scale enantiopurification. mdpi.comnih.gov Using chiral MOFs or cyclodextrins to selectively crystallize one enantiomer from a racemic mixture is a promising and green alternative to chromatography. mdpi.com

Table 4: Comparison of Advanced Chiral Separation Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). unife.it | Widely applicable, high resolution, well-established. | High cost of CSPs, requires significant solvent usage. |

| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector. mdpi.com | High efficiency, small sample volume, low solvent consumption. | Low loading capacity, less suitable for preparative scale. |

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO₂) as the mobile phase with a CSP. | Fast separations, reduced organic solvent use, green technology. | Requires specialized high-pressure equipment. |

| Enantioselective Crystallization | Selective crystallization of one enantiomer from a racemic mixture, often with a chiral host. mdpi.comnih.gov | Potentially low cost, highly scalable for industrial use. | Not universally applicable, requires specific conglomerate-forming properties or suitable co-formers. |

Interdisciplinary Research Bridging Synthesis and Computational Science

The integration of computational chemistry with synthetic organic chemistry is accelerating the discovery and optimization of new molecules and processes. For a molecule like this compound, computational tools can provide deep insights that guide experimental work, saving time and resources.

Key areas of this interdisciplinary research include:

Mechanism Elucidation : Using Density Functional Theory (DFT) and other quantum mechanical methods to model reaction pathways for the synthesis of the target molecule and its derivatives. This helps in understanding reaction barriers and predicting the stereochemical outcome.

Catalyst Design : Computationally screening virtual libraries of ligands derived from the parent molecule to predict their effectiveness in asymmetric catalysis. This allows researchers to prioritize the synthesis of the most promising candidates.

Spectroscopic Prediction : Calculating chiroptical properties, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra, to help determine the absolute configuration of the synthesized enantiomers.

Supramolecular Assembly Prediction : Employing molecular dynamics (MD) simulations to predict how derivatives will self-assemble in solution, providing insights into the formation of gels, micelles, or other complex architectures.

Table 5: Role of Computational Science in this compound Research

| Computational Method | Application Area | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism & Catalyst Design | Transition state energies, reaction profiles, catalyst-substrate binding energies, prediction of enantioselectivity. |

| Molecular Dynamics (MD) | Supramolecular Chemistry | Prediction of self-assembly pathways, stability of aggregates, solvent effects on structure. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzymatic/Catalytic Systems | Modeling reactions in complex environments (e.g., active sites) with high accuracy and manageable computational cost. |

| Time-Dependent DFT (TD-DFT) | Chiroptical Spectroscopy | Prediction of ECD spectra to correlate with experimental data for absolute configuration assignment. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-Benzylpyrrolidine-3,4-diyl)dimethanol, and how can stereochemical purity be ensured?

- Methodology : The compound can be synthesized via dihydroxylation of 1-benzylpyrrolidine derivatives using osmium tetroxide or catalytic asymmetric methods. Stereochemical control is critical, as enantiomers like (3S,4S) and (3R,4R) forms are commercially available . Post-synthesis, chiral HPLC or polarimetry should confirm enantiomeric excess. Crystallographic validation (single-crystal X-ray) provides definitive stereochemical assignment, as demonstrated for (3S,4S)-1-benzylpyrrolidine-3,4-diol .

Q. How should researchers characterize the structural and thermal properties of this compound?

- Methodology :

- NMR/ESI-MS : Use H/C-NMR to confirm the benzyl-pyrrolidine backbone and hydroxyl groups. ESI-MS (e.g., [M+H] peaks) validates molecular weight, as shown in triazole derivatives with similar backbone structures .

- Thermal Analysis : Differential scanning calorimetry (DSC) or melting point determination (mp 95°C for enantiomers) ensures purity and phase transitions .

Q. What are the critical solubility considerations for experimental design in aqueous/organic systems?

- Methodology : The compound’s diol groups confer moderate polarity. Solubility screening in methanol, DMSO, or chloroform is recommended for reaction optimization. For example, methanol is used in NBS-mediated bromination of analogous dihydropyridines . Pre-experiment solubility tests at varying temperatures (20–60°C) can identify ideal solvents.

Advanced Research Questions

Q. How can enantiomeric resolution challenges be addressed for this compound in catalysis studies?

- Methodology : Chiral resolution via enzymatic kinetic resolution or diastereomeric salt formation (e.g., tartaric acid derivatives) is effective. For catalysis, immobilizing enantiopure forms on silica or polymeric supports enhances recyclability, as seen in bis(picolyl)amine ligand systems . Monitor enantiomeric integrity post-reaction using chiral GC or HPLC .

Q. What computational approaches predict the nonlinear optical (NLO) or electronic properties of derivatives?

- Methodology : Density functional theory (DFT) calculates HOMO-LUMO gaps and hyperpolarizability () for NLO potential. For example, azo dye derivatives with similar diol backbones exhibit measurable nonlinear refractive indices via Z-scan techniques . Solvatochromic shifts in UV-Vis spectra can validate computational predictions experimentally.

Q. How do stereochemical variations impact biological or catalytic activity?

- Methodology : Compare enantiomers in bioactivity assays (e.g., enzyme inhibition) or catalytic cycles. For instance, (3S,4S) vs. (3R,4R) enantiomers may show divergent binding affinities in chiral environments. Structural analogs like benzyl-pyrrolidine catalysts in asymmetric hydrogenation require stereochemical matching to substrates .

Q. What strategies resolve contradictions in synthetic yield vs. purity data across studies?

- Methodology : Contradictions often arise from competing reaction pathways (e.g., over-oxidation of diols). Design a fractional factorial experiment to isolate variables (temperature, catalyst loading). For low-yield/high-purity cases, optimize purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.